(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[5-[1-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c1-11(27-16-14(18(20,21)22)3-2-9-23-16)15-8-10-24-25(15)17(26)12-4-6-13(19)7-5-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEKWZZCKYIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C2=CC=C(C=C2)Cl)SC3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation, viral replication, and cellular signaling.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its target site in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action.
Biological Activity
The compound (4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone, also known by its CAS number 344263-52-1, belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 396.76 g/mol. The structure features a pyrazole ring, a chlorophenyl group, and a trifluoromethyl-pyridine moiety, which are crucial for its biological activity.
Pharmacological Activities
Research has indicated that pyrazole derivatives exhibit a range of pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy .
- Anti-inflammatory Effects : Some studies highlight the role of pyrazole derivatives in inhibiting cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain. The compound SC-236, closely related to the target compound, is noted for its selective COX-2 inhibition .
- Antimicrobial Properties : Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that modifications in the pyrazole structure can enhance their efficacy against bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and receptor binding |
| Trifluoromethyl Group | Increases metabolic stability |
| Pyrazole Ring | Essential for antitumor and anti-inflammatory properties |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their antitumor properties against various cancer cell lines. Results indicated that modifications at the 5-position of the pyrazole ring significantly enhanced cytotoxicity .
- Anti-inflammatory Research : In a comparative study, compounds with similar structures were tested for COX-2 inhibition. Results showed that specific substitutions in the phenyl ring improved anti-inflammatory efficacy .
- Antimicrobial Evaluation : A recent study assessed the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The findings revealed that the presence of electron-withdrawing groups like trifluoromethyl enhanced antibacterial potency .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Cross-Reactivity: Immunoassays may detect the target compound in the presence of other pyrazole-based drugs (e.g., baricitinib), necessitating high-resolution MS for specificity .
- SAR Studies : Replacement of the thioether with sulfone (e.g., darolutamide) reduces metabolic stability but improves aqueous solubility, highlighting a trade-off in lead optimization .
Preparation Methods
Cyclocondensation of 4-Chlorophenylhydrazine with β-Ketoesters
The pyrazole ring is constructed via Knorr pyrazole synthesis, employing 4-chlorophenylhydrazine hydrochloride and ethyl acetoacetate in acetic acid at 80–100°C. Dehydrogenation using air or molecular oxygen in polar aprotic solvents (e.g., DMF) yields 1-(4-chlorophenyl)-1H-pyrazol-3-ol, which is subsequently acylated with benzoyl chloride to install the methanone group.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | 4-Cl-C6H4NHNH2·HCl, ethyl acetoacetate, HOAc | 85–90 | |
| Dehydrogenation | Air, DMF, 50–80°C | 92–95 | |
| Acylation | Benzoyl chloride, Et3N, CH2Cl2 | 88 |
Alternative Route via Pyrazolidinone Intermediate
Patent WO2016113741A1 details a one-pot method where 4-chlorophenylhydrazine reacts with alkyl acrylates to form pyrazolidin-3-one, followed by dehydrogenation to 3-hydroxypyrazole. This intermediate is directly acylated without isolation, enhancing efficiency (total yield: 89%).
Functionalization at Pyrazole Position 5
Bromination and Thiolation
Position 5 of the pyrazole is brominated using N-bromosuccinimide (NBS) in CCl4 under UV light (yield: 78%). Subsequent thiolation employs thiourea in ethanol/water (reflux, 12 h), yielding 5-mercapto-1-(4-chlorobenzoyl)pyrazole.
Alkylation with 1,2-Dibromoethane
The thiolate anion (generated via NaH in THF) reacts with 1,2-dibromoethane at 0°C to form 5-(2-bromoethylthio)-1-(4-chlorobenzoyl)pyrazole. Excess dibromoethane is avoided to prevent di-alkylation (yield: 82%).
Synthesis of 3-Trifluoromethyl-2-Pyridinethiol
Nucleophilic Aromatic Substitution
2-Chloro-3-(trifluoromethyl)pyridine undergoes thiolation with NaSH in DMF at 120°C for 24 h, producing 3-trifluoromethyl-2-pyridinethiol (yield: 65%).
Purification and Stability Considerations
The thiol is stabilized as its sodium salt and stored under argon to prevent oxidation. Purity is confirmed via HPLC (99.2%).
Final Coupling and Thioether Formation
SN2 Reaction Between Bromoethylpyrazole and Pyridinethiol
5-(2-Bromoethylthio)-1-(4-chlorobenzoyl)pyrazole and 3-trifluoromethyl-2-pyridinethiol are combined in DMF with K2CO3 at 60°C for 8 h. The reaction is monitored by TLC, and the product is isolated via column chromatography (SiO2, hexane/EtOAc 4:1) in 75% yield.
Characterization Data Table
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 132–134°C | DSC |
| 1H NMR (400 MHz, CDCl3) | δ 8.65 (d, J=4.8 Hz, 1H, Py-H), 8.02–7.45 (m, 4H, Ar-H), 4.32 (t, J=6.8 Hz, 2H, -SCH2-), 3.15 (t, J=6.8 Hz, 2H, -CH2Py) | Bruker AVANCE |
| HRMS (ESI+) | m/z 484.0521 [M+H]+ (calc. 484.0518) | Q-TOF |
Comparative Analysis of Synthetic Routes
One-Pot vs. Stepwise Approaches
The one-pot method from WO2016113741A1 reduces intermediate isolation steps, achieving an overall yield of 68%, whereas the stepwise route affords 59% yield but allows better regiocontrol.
Solvent and Catalyst Optimization
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in dehydrogenation and alkylation steps. Iron(III) chloride, as reported in CN106008350A, catalyzes aerobic oxidations effectively but requires precise pH control (optimum: pH 6–7).
Q & A
Q. What synthetic strategies are recommended for preparing this compound in academic laboratories?
A multi-step approach is typically employed:
Core Pyrazole Formation : Use a cyclocondensation reaction between hydrazines and β-keto esters/amides to form the 1H-pyrazole core. Substituents at positions 1, 3, and 5 are introduced via regioselective alkylation or aryl coupling (e.g., Suzuki-Miyaura for aryl groups) .
Thioether Linkage : Introduce the [3-(trifluoromethyl)-2-pyridinyl]sulfanyl group via nucleophilic substitution of a bromoethyl intermediate with a thiol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
Final Functionalization : Couple the (4-chlorophenyl)methanone group using Friedel-Crafts acylation or Ullmann-type cross-coupling .
Key Validation : Monitor reaction progress via TLC and intermediate characterization by /-NMR and LC-MS.
Q. How can researchers confirm the regiochemical assignment of substituents on the pyrazole ring?
Regioselectivity is confirmed through:
- X-ray Crystallography : Provides unambiguous assignment of substituent positions. For example, crystal structures of analogous pyrazole derivatives (e.g., ) reveal bond angles and distances that distinguish between 1H- and 3H-pyrazole tautomers .
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships. The 1H-pyrazole configuration shows distinct NOE interactions between the pyridinyl-sulfanyl group and the pyrazole methylene protons .
- -NMR : The trifluoromethyl group’s chemical shift is sensitive to electronic effects from adjacent substituents, aiding in positional assignment .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-PDA/ELSD : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., heat, light).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for the sulfanyl and trifluoromethyl groups, which may decompose above 200°C .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., chlorine’s / ratio) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
Contradictions often arise from:
- Polymorphism : Different crystalline forms (e.g., ) exhibit varying solubilities. Use powder X-ray diffraction (PXRD) to identify polymorphs .
- Solvent-Polarity Effects : Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents. For example, the trifluoromethyl group enhances solubility in polar aprotic solvents but reduces it in aqueous media due to hydrophobicity .
Methodological Solution : Perform equilibrium solubility studies under controlled pH and temperature, referencing the Hansen solubility parameters of analogous compounds (e.g., ) .
Q. What computational approaches are validated for predicting this compound’s binding affinity to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase, referenced in ). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. The trifluoromethyl group’s hydrophobic interactions and sulfanyl linker’s flexibility are critical for binding .
- QSAR Modeling : Correlate structural features (e.g., Hammett σ values of substituents) with activity data from analogs (e.g., ’s pyrazole derivatives) .
Q. How should researchers optimize reaction yields when introducing the sulfanyl-ethyl-pyridinyl moiety?
Common challenges include:
- Side Reactions : Competing oxidation of the sulfanyl group to sulfoxide/sulfone. Mitigate by using inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) .
- Steric Hindrance : The bulky trifluoromethylpyridinyl group slows nucleophilic substitution. Optimize using polar solvents (DMF) and elevated temperatures (80–100°C) .
Validation : Monitor reaction progress via -NMR for disappearance of the bromoethyl intermediate (~δ 3.8 ppm, CH₂Br) .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated or desulfurized derivatives).
- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous NMR signals (e.g., overlapping pyrazole and phenyl protons) .
- Crystallographic Validation : Compare batch-specific crystal structures (e.g., ’s monoclinic system) to rule out conformational isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
